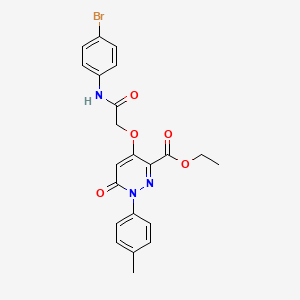
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20BrN3O5 and its molecular weight is 486.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridazine core and subsequent functionalizations. While specific synthetic pathways vary, they often utilize reagents such as brominated phenyl derivatives and ethoxycarbonyl groups to achieve the desired structure.
Anticancer Activity
Recent studies have investigated the anticancer properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated promising cytotoxicity against cancer cell lines such as HCT-116 and MDA-MB-231. The IC50 values for these compounds were notably low, indicating significant potency against cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
These results suggest that modifications in the structure can enhance the anticancer activity significantly, particularly through the introduction of specific functional groups that interact with cellular targets.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds similar to this compound have been shown to interfere with estrogen receptor signaling and aromatase activity, which are critical in breast cancer progression .
Antibacterial Activity
In addition to anticancer properties, the compound's derivatives exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often measured by the zone of inhibition in agar diffusion tests.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.
Case Studies
Research has highlighted several case studies where derivatives of this compound have been synthesized and tested for biological activity:
- Case Study on Anticancer Activity : A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways.
- Case Study on Antibacterial Properties : Another study focused on the antibacterial efficacy of phthalazinone derivatives, which share structural similarities with our compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
Propiedades
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFUSZCCYQYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













